molecular formula C15H13ClF3NO B1329156 4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline CAS No. 946698-24-4

4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline

Cat. No. B1329156
M. Wt: 315.72 g/mol
InChI Key: VPSWKTZBJOWLRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from commercially available anilines. For instance, the synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles involves a four-step process beginning with 4-trifluoromethoxyaniline . Similarly, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline starts from 3,4-dichloronitrobenzene and involves high-pressure hydrolysis and reduction, followed by an addition reaction . These methods suggest that the synthesis of the compound of interest might also involve a multi-step pathway, possibly starting with a chlorinated aniline and introducing the trifluoromethyl group and the dimethylphenoxy moiety in subsequent steps.

Molecular Structure Analysis

Vibrational spectroscopy studies, such as FT-IR and FT-Raman, along with quantum chemical calculations, have been used to analyze the structure of related compounds like 2-chloro-5-(trifluoromethyl) aniline and 4-chloro-3-(trifluoromethyl)aniline . These studies provide insights into the influence of substituents on the vibrational wavenumbers and the molecular structure. The presence of electron-withdrawing groups such as chloro and trifluoromethyl is known to affect the electronic properties of the aniline ring, which can be studied using methods like density functional theory (DFT) to predict the optimized geometry and electronic distribution within the molecule .

Chemical Reactions Analysis

The reactivity of aniline derivatives is influenced by the substituents present on the aromatic ring. For example, the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into various hydroxylated and chlorinated anilines demonstrates the potential for intramolecular reactions and the migration of substituents under physiological conditions . This suggests that the compound of interest may also undergo similar transformations, potentially affecting its reactivity and stability.

Physical and Chemical Properties Analysis

The physical properties of aniline derivatives can be significantly altered by the introduction of substituents. For instance, the presence of trifluoromethyl or trifluoromethoxy groups can stabilize certain liquid crystalline phases, as seen in the derivatives of 4-octyloxy-N-(benzylidene)aniline . The electron-withdrawing nature of these groups can also impact the molecule's dipole moment and orientational order in the liquid crystalline state. The compound of interest, with its chloro, dimethyl, and trifluoromethyl substituents, is likely to exhibit unique physical and chemical properties that could be explored for potential applications in materials science or as an intermediate in organic synthesis.

Scientific Research Applications

Liquid Crystal Properties

  • Study 1: Research has shown that certain derivatives of this compound, specifically those with trifluoromethyl and trifluoromethoxy end groups, exhibit stable liquid crystalline phases. These properties make them potentially useful in the development of liquid crystal displays and other related technologies. The study also detailed the fundamental properties of these liquid crystals, such as entropies of phase transitions and molecular dipole moments (Miyajima et al., 1995).

Vibrational Analysis for NLO Materials

  • Study 2: A vibrational analysis of derivatives of this compound (including 4-chloro-3-(trifluoromethyl)aniline) was conducted, which is significant for the development of non-linear optical (NLO) materials. These materials have applications in fields like telecommunications and laser technology. The study combined experimental techniques like Fourier Transform-Infrared and Raman spectroscopy with theoretical computations (Revathi et al., 2017).

Potential Pesticide Applications

  • Study 3: Certain N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, a related compound, have been characterized as potential pesticides. The study involved X-ray powder diffraction to understand their properties, suggesting applications in agricultural sciences (Olszewska et al., 2011).

Photonic and Electrochemical Properties

  • Study 4: The investigation into polyurethane cationomers with anil groups, including derivatives of the compound , highlighted their fluorescent properties and potential in photonic applications. The study also explored their excited state intramolecular proton-transfer process, which is significant in the development of advanced materials (Buruianǎ et al., 2005).

Synthesis of Novel Pesticides

  • Study 5: The synthesis of bistrifluron, a novel pesticide, involves the use of 3,5-bis-(trifluoromethy)-aniline, a derivative of the chemical compound . This study is indicative of the compound's potential in the synthesis of pesticides with potent growth-retarding activity against pests (Liu An-chan, 2015).

properties

IUPAC Name

4-(4-chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO/c1-8-5-11(6-9(2)14(8)16)21-10-3-4-13(20)12(7-10)15(17,18)19/h3-7H,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSWKTZBJOWLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=CC(=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline

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